

# An In-depth Technical Guide to ACT-077825 (MK-8141)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical pharmacology of ACT-077825, a direct renin inhibitor also identified as **MK-8141**. The information is compiled from peer-reviewed scientific literature to support research and development activities in the field of cardiovascular therapeutics.

## **Chemical Structure and Properties**

ACT-077825 is a potent and selective direct inhibitor of the enzyme renin. Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                                                            |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |  |
| Synonyms          | MK-8141, ACT-077825                                                                                                                              |  |
| Molecular Formula | C35H39Cl2N3O3                                                                                                                                    |  |
| Molecular Weight  | 620.61 g/mol                                                                                                                                     |  |
| SMILES            | Cc1cc(c(c(c1)Cl)OCCOc2ccc(cc2)C3=C([C@@<br>H]4CNCINVALID-LINK<br>N4)C(=O)N(Cc5cccc(C)c5C)C6CC6)Cl                                                |  |
| InChI Key         | VKBBVOVNGWGZCA-HVIPQOSHSA-N                                                                                                                      |  |

## Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACT-077825 exerts its pharmacological effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, ACT-077825 effectively downregulates the entire RAAS cascade, leading to a reduction in angiotensin II and aldosterone levels. This mechanism is distinct from other RAAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers (ARBs).





Click to download full resolution via product page

Mechanism of Action of ACT-077825 in the RAAS Pathway.

## **Clinical Pharmacology**

A multiple-ascending dose study in healthy male subjects provides key insights into the pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825.[1]

The pharmacokinetic parameters of ACT-077825 were evaluated on Day 1 and Day 7 of administration across a dose range of 50 mg to 1000 mg.[1]



| Dose Group | Day  | Cmax (ng/mL) | AUCτ (ng·h/mL) |
|------------|------|--------------|----------------|
| 50 mg      | 1    | 138          | 983            |
| 7          | 208  | 1510         |                |
| 100 mg     | 1    | 247          | 1850           |
| 7          | 405  | 3100         |                |
| 250 mg     | 1    | 632          | 4730           |
| 7          | 1010 | 7970         |                |
| 500 mg     | 1    | 1230         | 9270           |
| 7          | 2050 | 15800        |                |
| 1000 mg    | 1    | 2240         | 16500          |
| 7          | 3740 | 27500        |                |

Data presented as geometric means.

On both Day 1 and Day 7, there were dose-proportional increases in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve over the dosing interval (AUC<sub>T</sub>).[1] A modest accumulation of 1.5 to 1.7-fold was observed at steady state.[1]

The primary pharmacodynamic effect of ACT-077825 is the inhibition of plasma renin activity (PRA).



| Dose Group | Day   | Active Renin (%<br>Change from<br>Baseline) | PRA Inhibition (%) |
|------------|-------|---------------------------------------------|--------------------|
| 50 mg      | 1     | +150%                                       | 50%                |
| 7          | +200% | 40%                                         |                    |
| 100 mg     | 1     | +250%                                       | 70%                |
| 7          | +300% | 60%                                         |                    |
| 250 mg     | 1     | +400%                                       | 90%                |
| 7          | +500% | 85%                                         |                    |
| 500 mg     | 1     | +500%                                       | >95%               |
| 7          | +600% | 90%                                         |                    |
| 1000 mg    | 1     | +600%                                       | >95%               |
| 7          | +700% | 95%                                         |                    |

Data are approximate values derived from graphical representations in the source publication.

ACT-077825 led to a dose-dependent increase in active renin concentration on both Day 1 and Day 7.[1] PRA was dose-dependently inhibited on Day 1, with maximal inhibition achieved at the 250 mg dose on Day 7.[1]

The most frequently reported adverse events were diarrhea, headache, and postural dizziness. [1] A maximum tolerated dose of 500 mg was identified, with the incidence of diarrhea being higher in the 1000 mg group.[1] Notably, unlike the active comparator enalapril, ACT-077825 did not produce a consistent lowering effect on blood pressure when compared to placebo in this study of healthy subjects.[1]

## **Experimental Protocols**

The following outlines the methodologies employed in the key clinical study of ACT-077825.[1]



A single-center, double-blind, placebo-controlled, active-controlled (20 mg enalapril), randomized, multiple-ascending dose study was conducted in healthy male subjects who were on a sodium and potassium-restricted diet.[1] ACT-077825 was administered once daily for 7 days in dose ranges from 50 mg to 1000 mg.[1]





Click to download full resolution via product page

Clinical Trial Workflow for ACT-077825 Evaluation.

Blood samples were collected at predefined time points on Day 1 and Day 7 to determine the plasma concentrations of ACT-077825. Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including Cmax and AUCT.

Blood samples for the assessment of active renin concentration and PRA were collected. The measurement of PRA typically involves the generation of angiotensin I from endogenous angiotensinogen in the plasma under controlled pH and temperature, followed by quantification of the generated angiotensin I using a radioimmunoassay.

Safety and tolerability were monitored throughout the study via physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests. All adverse events were recorded and evaluated for their severity and potential relationship to the study drug.

### Conclusion

ACT-077825 is a direct renin inhibitor with a predictable pharmacokinetic profile and a clear dose-dependent effect on plasma renin activity. While it demonstrated a favorable safety and tolerability profile up to a dose of 500 mg in healthy subjects, it did not produce significant blood pressure reduction in this population.[1] These findings support the further investigation of ACT-077825 in hypertensive patient populations to fully characterize its therapeutic potential. [1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825, a new direct renin inhibitor after multiple-ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [An In-depth Technical Guide to ACT-077825 (MK-8141)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249508#what-is-the-chemical-structure-of-act-077825]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com